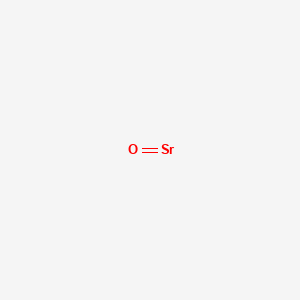

Strontium oxide (SrO)

Descripción general

Descripción

Synthesis Analysis

Strontium oxide nanoparticles can be synthesized using plant extracts . This green synthesis approach is an emerging trend due to its eco-friendliness and sustainability . Another method involves heating strontium with aluminium in a vacuum .Molecular Structure Analysis

Strontium oxide has a cubic crystalline structure . Each atom has six neighbors, similar to the structure of sodium chloride . The coordination geometry is octahedral .Chemical Reactions Analysis

Strontium oxide reacts with water to form strontium hydroxide . In open air, it reacts with water vapor and carbon dioxide, slowly converting to strontium carbonate over time . It also reacts with many acids to form strontium salts .Physical And Chemical Properties Analysis

Strontium oxide is a grayish-white porous mass . It has a refractive index of 1.810 and vaporizes above 3,000°C . It reacts with water to form strontium hydroxide . It is miscible with fused caustic potash, slightly soluble in alcohol, and insoluble in acetone and ether .Aplicaciones Científicas De Investigación

Catalytic Performance in Biodiesel Production Strontium oxide (SrO) has shown promising results in catalyzing transesterification for biodiesel production. Researchers have used metal-organic frameworks as carriers to support SrO, enhancing its performance and reusability. This advancement allows SrO to be effectively used in biodiesel production with high conversion rates and improved reusability (Li et al., 2019).

Bone Regeneration Incorporating SrO into biosilicate scaffolds significantly enhances their biological properties, promoting bone remodeling and inhibiting bone resorption. These SrO-doped scaffolds demonstrate improved cell adhesion, proliferation, and activity, making them highly suitable for bone regeneration applications (Shuai et al., 2017).

Enhancing UV Stability of Solar Cells SrO has been used as an interlayer in perovskite solar cells to enhance their UV stability. This application shows that SrO-incorporated devices retain a significant portion of their initial efficiency after prolonged UV exposure, making them more durable and efficient (Lee et al., 2018).

Heterogeneous Catalysts for Biodiesel Production SrO agglomerates deposited on titanium plates have been investigated for biodiesel production, with results showing high conversion efficiency and stability. This application highlights the potential of SrO in continuous transesterification processes for biodiesel production (Lee et al., 2020).

Photocatalytic Applications Strontium oxide/graphitic carbon nitride nanohybrids, synthesized through a dry synthesis method, have shown superior photocatalytic activity in degrading organic contaminants under visible light. This makes SrO a promising candidate for wastewater treatment and environmental remediation (Prakash et al., 2017).

Strontium Oxide in Supercapacitor Devices Binary composites of SrO and polyaniline have been developed for high-performance supercapattery devices. These composites exhibit improved energy storage capacities, showcasing SrO's potential in advanced energy storage technologies (Iqbal et al., 2020).

High-Temperature CO2 Capture SrO-based sorbents have been explored for high-temperature capture of CO2. These sorbents are effective in chemically sorbing CO2 at temperatures exceeding 1000°C, indicating their potential in CO2 capture and storage applications (Miccio et al., 2016).

Mecanismo De Acción

Target of Action

Strontium oxide (SrO), also known as strontia or MFCD00049558, is an inorganic compound that primarily targets oxygen in the environment. It forms when strontium reacts with oxygen . It is also known to react with water, forming strontium hydroxide . In the field of catalysis, SrO has been found to be an effective catalyst for transesterification .

Mode of Action

The mode of action of SrO involves a redox reaction where oxygen is oxidized and strontium is reduced . When SrO comes into contact with water, it reacts to form strontium hydroxide . This reaction releases heat, indicating that it is exothermic . In open air, SrO reacts with water vapor and carbon dioxide, slowly converting to strontium carbonate over time .

Biochemical Pathways

For instance, it plays a role in the transesterification process as a catalyst . In this process, SrO facilitates the exchange of esterified groups between molecules, which is a key step in the production of biodiesel .

Pharmacokinetics

It’s important to note that sro reacts with water to form strontium hydroxide , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties if it were to enter a biological system.

Result of Action

The primary result of SrO’s action is the formation of other compounds through chemical reactions. For example, when SrO reacts with water, it forms strontium hydroxide . When it reacts with carbon dioxide in the air, it slowly converts to strontium carbonate . These reactions can have significant implications in various industrial applications, such as the production of biodiesel .

Action Environment

The action of SrO is heavily influenced by environmental factors. For instance, the presence of water triggers the reaction of SrO to form strontium hydroxide . Similarly, the presence of carbon dioxide in the air can lead to the slow conversion of SrO to strontium carbonate . Therefore, the efficacy and stability of SrO are dependent on the specific environmental conditions in which it is placed.

Safety and Hazards

Direcciones Futuras

Strontium oxide-based heterostructures have attracted attention for potential applications in electrodes, oxide spintronics, topological electronics, and electrocatalytic functions . The future research directions in oxide spintronics for strontium oxide heterostructures may also exploit its new physical properties in freestanding oxide films without strain limitation and low-dimensional films with further reduced sizes .

Propiedades

IUPAC Name |

oxostrontium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Sr | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQXGXDIJMBKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OSr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893853 | |

| Record name | Strontium oxide (SrO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Strontium oxide (SrO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1314-11-0 | |

| Record name | Strontium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium oxide (SrO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium oxide (SrO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-2-((E)-2-((E)-3-((Z)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B7801474.png)